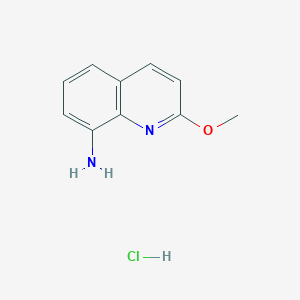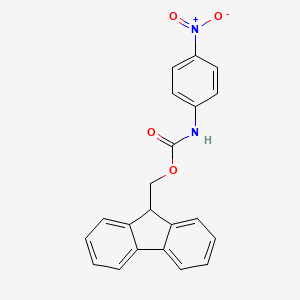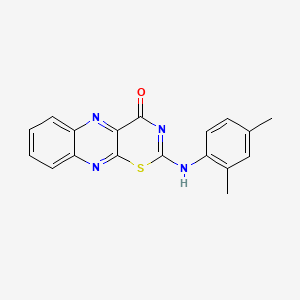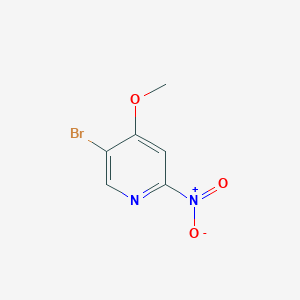![molecular formula C42H92N3O6P B13138380 Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a long-chain amide linked to a hydroxy-substituted heptadecyl group, which is further modified with a phosphonooxy group. The presence of the ammonium salt enhances its solubility and reactivity in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps:
-
Formation of the Heptadecyl Intermediate: : The initial step involves the synthesis of the heptadecyl intermediate, which is achieved through the reduction of a suitable precursor, such as a heptadecyl ketone, using reducing agents like lithium aluminum hydride (LiAlH4).
-
Hydroxylation: : The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position. This can be accomplished using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
-
Phosphorylation: : The hydroxylated intermediate is then phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives to introduce the phosphonooxy group.
-
Amidation: : The final step involves the formation of the amide bond. This is typically achieved by reacting the phosphorylated intermediate with tetracosanoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
-
Formation of Ammonium Salt: : The resulting amide is then converted to its ammonium salt form by treatment with an appropriate ammonium source, such as ammonium hydroxide (NH4OH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy and phosphonooxy groups. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the amide bond or the phosphonooxy group. Reducing agents like sodium borohydride (NaBH4) are typically used.
-
Substitution: : The hydroxy and phosphonooxy groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry
In chemistry, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used as a reagent in organic synthesis, particularly in the formation of complex amides and phosphonooxy derivatives. Its unique structure makes it a valuable intermediate in the synthesis of biologically active molecules.
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. The long-chain amide and phosphonooxy groups are believed to interact with cellular membranes, influencing their fluidity and function.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems. Its ability to interact with biological membranes makes it a promising candidate for targeted drug delivery.
Industry
In industrial applications, Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is used in the formulation of specialty chemicals, including surfactants and emulsifiers. Its unique properties enhance the stability and performance of these products.
Mechanism of Action
The mechanism of action of Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with cellular membranes and proteins. The compound’s long hydrophobic chain allows it to embed within lipid bilayers, while the hydrophilic phosphonooxy group interacts with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Tetracosanoylphytosphingosine: Similar in structure but lacks the phosphonooxy group.
N-Tetracosanoylserine: Contains a serine residue instead of the heptadecyl group.
N-Tetracosanoylglycerol: Features a glycerol backbone instead of the amide linkage.
Uniqueness
Tetracosanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is unique due to the presence of both the long-chain amide and the phosphonooxy group. This combination imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C42H92N3O6P |
|---|---|
Molecular Weight |
766.2 g/mol |
IUPAC Name |
diazanium;[(2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3/t40-,41+;;/m0../s1 |
InChI Key |
ADFVSBAEXZLYGS-XBBUOXHPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])[O-])[C@@H](CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)


![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)

![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
![2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)



